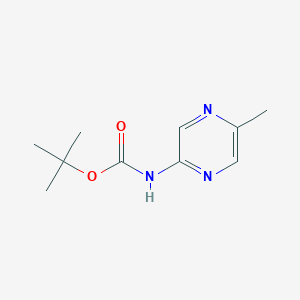

tert-Butyl (5-methylpyrazin-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-methylpyrazin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7-5-12-8(6-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAZCKUQQRDXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621953 | |

| Record name | tert-Butyl (5-methylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369638-68-6 | |

| Record name | 1,1-Dimethylethyl N-(5-methyl-2-pyrazinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369638-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-methylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: tert-Butyl (5-methylpyrazin-2-yl)carbamate

CAS Number: 369638-68-6

Introduction

tert-Butyl (5-methylpyrazin-2-yl)carbamate is a heterocyclic organic compound featuring a pyrazine ring substituted with a methyl group and a tert-butoxycarbonyl (Boc) protected amine. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for the pharmaceutical and agrochemical industries. The presence of the Boc protecting group allows for selective chemical transformations at other positions of the pyrazine ring, making it a versatile building block in medicinal chemistry.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃O₂ | PubChem[1] |

| Molecular Weight | 209.24 g/mol | PubChem[1] |

| CAS Number | 369638-68-6 | PubChem[1] |

| IUPAC Name | tert-butyl N-(5-methylpyrazin-2-yl)carbamate | PubChem[1] |

| Synonyms | N-Boc-2-amino-5-methylpyrazine | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 209.116426730 Da | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the public domain. However, a general synthetic approach can be inferred from standard organic chemistry procedures for the N-protection of amino-heterocycles.

General Synthesis Workflow

The synthesis would typically involve the reaction of 2-amino-5-methylpyrazine with a Boc-protection reagent, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a suitable base and solvent.

Plausible Experimental Protocol

Materials:

-

2-amino-5-methylpyrazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of 2-amino-5-methylpyrazine in anhydrous THF, add triethylamine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structural motif is of significant interest in medicinal chemistry. Pyrazine derivatives are core components of numerous biologically active compounds. The primary role of this compound is as an intermediate for the synthesis of more complex molecules.

-

Kinase Inhibitors: A related compound, tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate, is utilized in the synthesis of tricyclic heterocycles with kinase inhibitory activity, which are investigated for treating immunological and oncological conditions.[2][3] This suggests that this compound could be a precursor for novel kinase inhibitors.

The general workflow for utilizing this intermediate in drug discovery is depicted below.

Signaling Pathways

There is no direct evidence in the searched literature linking this compound to a specific signaling pathway. Its utility is as a synthetic intermediate for creating compounds that may target various pathways. For instance, if used to synthesize a kinase inhibitor, the final product could potentially target pathways regulated by kinases such as MAPK/ERK, PI3K/Akt, or JAK/STAT, which are frequently implicated in cancer and inflammatory diseases. However, a specific pathway diagram for the title compound is not applicable.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of novel therapeutic agents, particularly kinase inhibitors. While detailed experimental and biological data for this specific compound are scarce in the public domain, its structural features and the known applications of related pyrazine carbamates underscore its importance for researchers and scientists in drug development. Further research is needed to fully characterize its physical properties, optimize its synthesis, and explore its potential in the creation of new bioactive molecules.

References

Technical Guide: Physical Properties of tert-Butyl (5-methylpyrazin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical properties of tert-Butyl (5-methylpyrazin-2-yl)carbamate, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document compiles available data to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule. While experimental data on certain physical properties remain limited in publicly accessible literature, this guide presents a combination of computed data and general experimental context to facilitate further research and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | tert-butyl N-(5-methylpyrazin-2-yl)carbamate |

| Molecular Formula | C₁₀H₁₅N₃O₂[1] |

| Canonical SMILES | CC1=CN=C(C=N1)NC(=O)OC(C)(C)C[1] |

| InChI | InChI=1S/C10H15N3O2/c1-7-5-12-8(6-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14)[1] |

| InChIKey | FGAZCKUQQRDXOX-UHFFFAOYSA-N[1] |

| CAS Number | 369638-68-6[1] |

Physicochemical Properties

A summary of the available physical and chemical properties of this compound is presented below. It is important to note that the majority of the quantitative data are computationally predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Weight | 209.24 g/mol | Computed by PubChem[1] |

| Appearance | Not explicitly reported; likely a solid at room temperature based on analogous compounds. | Inferred |

| Melting Point | No experimental data available. | - |

| Boiling Point | No experimental data available. | - |

| Solubility | No specific experimental data available. Carbamates with similar structures are often soluble in organic solvents like DMSO and methanol.[2] | Inferred |

| XLogP3 | 1.1 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs[1] |

| Rotatable Bond Count | 2 | Computed by Cactvs[1] |

| Exact Mass | 209.116426730 Da | Computed by PubChem[1] |

| Monoisotopic Mass | 209.116426730 Da | Computed by PubChem[1] |

| Topological Polar Surface Area | 64.1 Ų | Computed by Cactvs[1] |

| Heavy Atom Count | 15 | Computed by PubChem[1] |

| Formal Charge | 0 | Computed by PubChem[1] |

Experimental Protocols

A generalized synthetic procedure is outlined below. Researchers should optimize these conditions for the specific substrate.

General Synthesis of tert-Butyl (pyrazin-2-yl)carbamates:

Characterization:

The synthesized product would typically be characterized by the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Melting Point Analysis: To determine the melting point and assess purity.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or associated signaling pathways for this compound. However, pyrazine derivatives are known to exhibit a wide range of biological activities, and carbamates are common functional groups in pharmacologically active molecules.[3][4] This compound serves as a valuable intermediate for the synthesis of more complex molecules that may have therapeutic potential.[3]

Conclusion

This technical guide provides a summary of the currently available physical property data for this compound. While comprehensive experimental data is not yet published, the computed values offer a useful starting point for researchers. Further experimental investigation is required to definitively establish the physical properties and to explore the potential biological activities of this compound. The generalized synthetic protocol provided can serve as a basis for the laboratory-scale preparation of this molecule, enabling further study.

References

- 1. This compound | C10H15N3O2 | CID 22046506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-piperazin-1-ylmethylidene]carbamate | Benchchem [benchchem.com]

- 3. Buy Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate | 1187222-00-9 [smolecule.com]

- 4. tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate | 1802420-16-1 | Benchchem [benchchem.com]

tert-Butyl (5-methylpyrazin-2-yl)carbamate chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (5-methylpyrazin-2-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, properties, synthesis, and spectral data, serving as a valuable resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The structure consists of a 5-methylpyrazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality at the 2-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl N-(5-methylpyrazin-2-yl)carbamate[1] |

| CAS Number | 369638-68-6[1] |

| PubChem CID | 22046506[1] |

| Molecular Formula | C₁₀H₁₅N₃O₂[1] |

| SMILES | CC1=CN=C(C=N1)NC(=O)OC(C)(C)C[1] |

| InChI | InChI=1S/C10H15N3O2/c1-7-5-12-8(6-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14)[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 209.24 g/mol | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 209.116426730 Da | PubChem[1] |

| Topological Polar Surface Area | 64.1 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

Synthesis

The synthesis of this compound is achieved through the protection of the amino group of 5-methylpyrazin-2-amine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for the protection of amines.

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a patent describing the synthesis of a related compound, which involves the formation of the target molecule as an intermediate.

Materials:

-

5-methylpyrazin-2-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-methylpyrazin-2-amine (1 equivalent) in dichloromethane (CH₂Cl₂), di-tert-butyl dicarbonate (1.1 equivalents) is added.

-

4-Dimethylaminopyridine (DMAP) (0.1 equivalents) is then added to the reaction mixture at room temperature.

-

The reaction mixture is stirred at room temperature overnight.

-

After the reaction is complete, it is quenched with a saturated aqueous solution of NaHCO₃.

-

The mixture is extracted with CH₂Cl₂ (3 times).

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo.

-

The desired product, this compound, can be purified by flash column chromatography.

Spectral Data

Experimental spectral data for this compound is not widely available in peer-reviewed literature. The following tables provide predicted data where experimental data is absent.

NMR Spectroscopy (Predicted)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Pyrazine-H | ~8.0-8.5 |

| Pyrazine-H | ~7.8-8.2 |

| Methyl-H | ~2.4 |

| tert-Butyl-H | ~1.5 |

| N-H | ~7.5-8.5 (broad) |

| ¹³C NMR | |

| Carbonyl-C | ~153 |

| Pyrazine-C (substituted) | ~140-155 |

| Pyrazine-C | ~135-145 |

| tert-Butyl-C (quaternary) | ~80 |

| tert-Butyl-C (methyl) | ~28 |

| Methyl-C | ~21 |

Note: Predicted values are estimations and may vary from experimental results.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (carbamate) |

| ~1580, 1480 | C=N, C=C stretch (aromatic ring) |

| ~1250, 1160 | C-O stretch |

Mass Spectrometry

| Parameter | Value |

| Monoisotopic Mass | 209.116426730 Da[1] |

| Predicted m/z | 210.1237 [M+H]⁺, 232.1056 [M+Na]⁺ |

Biological Activity

Currently, there is limited specific information in the public domain regarding the biological activity of this compound. However, pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The pyrazine scaffold is a key component in several approved drugs. This compound serves as a valuable intermediate in the synthesis of more complex molecules for biological screening.

Safety Information

This technical guide is intended for research purposes only and should not be used for diagnostic or therapeutic applications.

References

In-Depth Technical Guide: tert-Butyl (5-methylpyrazin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (5-methylpyrazin-2-yl)carbamate, a key intermediate in the synthesis of pharmaceutically active compounds. The document details its chemical and physical properties, with a focus on its molecular weight. It further outlines a detailed experimental protocol for its synthesis via Boc protection of 2-amino-5-methylpyrazine. The guide elucidates the role of this carbamate as a crucial building block in the synthesis of the Janus kinase (JAK) 1 inhibitor, upadacitinib. An experimental workflow for the synthesis of upadacitinib from this compound is provided, alongside a detailed diagram of the JAK-STAT signaling pathway, which is the target of upadacitinib. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality of 2-amino-5-methylpyrazine makes it a stable and versatile intermediate for further chemical modifications.

Molecular Weight and Other Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 209.24 g/mol | PubChem CID: 22046506[1] |

| Molecular Formula | C₁₀H₁₅N₃O₂ | PubChem CID: 22046506[1] |

| Exact Mass | 209.116426730 Da | PubChem CID: 22046506[1] |

| XLogP3 | 1.1 | PubChem CID: 22046506[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 22046506[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 22046506[1] |

| Rotatable Bond Count | 2 | PubChem CID: 22046506[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 2-amino-5-methylpyrazine with a tert-butoxycarbonyl (Boc) group. This is a common and robust reaction in organic synthesis.

Experimental Protocol: Boc Protection of 2-amino-5-methylpyrazine

This protocol is a standard procedure for the N-tert-butoxycarbonylation of amines and is adapted for the synthesis of the title compound.

Materials:

-

2-amino-5-methylpyrazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-methylpyrazine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 equivalents).

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2.0 equivalents).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Application in the Synthesis of Upadacitinib

This compound serves as a key starting material in the synthesis of upadacitinib, a selective JAK1 inhibitor. The Boc-protected amine allows for regioselective modifications on the pyrazine ring before deprotection and subsequent derivatization.

Synthetic Workflow for Upadacitinib

The following diagram illustrates a plausible synthetic workflow from this compound to upadacitinib. This represents a logical sequence of reactions commonly employed in medicinal chemistry.

Experimental Protocol: Key Synthetic Steps

The following provides a conceptual outline of the key transformations. For detailed, optimized, and scaled-up procedures, consulting relevant patents and primary literature is recommended.

Step 1: Bromination of the Methyl Group The methyl group on the pyrazine ring of this compound can be selectively halogenated, for instance using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), to yield the corresponding bromomethyl intermediate.

Step 2: Nucleophilic Substitution The bromomethyl intermediate is then reacted with a suitable pyrrolidine derivative via nucleophilic substitution to form the core structure of upadacitinib.

Step 3: Boc Deprotection The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to reveal the free amine.

Step 4: Amide Coupling The final step involves the coupling of the free amine with a trifluoroethyl carboxylic acid derivative using a standard peptide coupling reagent such as HATU or EDCI to form the final product, upadacitinib.

Mechanism of Action of Upadacitinib: The JAK-STAT Signaling Pathway

Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular tyrosine kinases that play a crucial role in the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses.[2][3][4] The signaling cascade mediated by JAKs is known as the JAK-STAT pathway.

The JAK-STAT Signaling Pathway

The JAK-STAT (Janus kinase-signal transducer and activator of transcription) pathway is a critical signaling cascade in the cellular response to cytokines.[3][5]

-

Cytokine Binding: The pathway is initiated when a cytokine binds to its specific receptor on the cell surface.

-

JAK Activation: This binding brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.

-

STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the cytokine receptor.

-

STAT Dimerization and Nuclear Translocation: These phosphorylated sites serve as docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in inflammation, immunity, and cell proliferation.

Inhibition by Upadacitinib

Upadacitinib exerts its therapeutic effect by selectively inhibiting JAK1.[2][4] By binding to the ATP-binding site of JAK1, upadacitinib prevents the phosphorylation and activation of JAK1, thereby blocking the downstream phosphorylation of STATs.[2][5] This disruption of the JAK-STAT signaling cascade leads to a reduction in the production of pro-inflammatory cytokines, ultimately ameliorating the symptoms of autoimmune and inflammatory diseases.[2][3]

Conclusion

This compound, with a molecular weight of 209.24 g/mol , is a pivotal intermediate in modern medicinal chemistry. Its stable, protected amine functionality allows for its use as a versatile building block in the synthesis of complex pharmaceutical agents. The role of this compound in the synthesis of upadacitinib highlights its importance in the development of targeted therapies for autoimmune and inflammatory diseases. A thorough understanding of its properties, synthesis, and application, as detailed in this guide, is essential for researchers and professionals in the field of drug discovery and development.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Upadacitinib? [synapse.patsnap.com]

- 4. scholars.nova.edu [scholars.nova.edu]

- 5. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]

Synthesis of tert-Butyl (5-methylpyrazin-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of tert-butyl (5-methylpyrazin-2-yl)carbamate, a key intermediate in pharmaceutical research. The primary synthesis pathway involves the protection of the amino group of 5-methylpyrazin-2-amine using di-tert-butyl dicarbonate (Boc₂O). This document outlines the reaction mechanism, provides a comprehensive experimental protocol, and presents quantitative data in a structured format. Diagrams illustrating the synthesis pathway and experimental workflow are included to enhance clarity.

Introduction

This compound, also known as N-Boc-2-amino-5-methylpyrazine, serves as a crucial building block in the synthesis of various biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. This guide details the common and efficient pathway for the preparation of this important carbamate derivative.

Synthesis Pathway

The synthesis of this compound is achieved through the nucleophilic attack of the amino group of 5-methylpyrazin-2-amine on the carbonyl carbon of di-tert-butyl dicarbonate.[1] This reaction, commonly referred to as Boc protection, is typically facilitated by a base in an appropriate organic solvent.[1]

Reaction Scheme

Caption: Synthesis of this compound.

Quantitative Data

The following table summarizes the typical quantities and molar equivalents for the synthesis of this compound.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Equivalent |

| 5-Methylpyrazin-2-amine | 109.13 | 0.1 | 10.91 g | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 0.11 | 24.01 g | 1.1 |

| Triethylamine | 101.19 | 0.12 | 16.6 mL | 1.2 |

| Dichloromethane | - | - | 200 mL | - |

Experimental Protocol

This protocol is a standard procedure for the Boc protection of an aromatic amine.

Materials and Equipment

-

5-Methylpyrazin-2-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 10.91 g (0.1 mol) of 5-methylpyrazin-2-amine in 200 mL of dichloromethane.

-

Addition of Reagents: To the stirred solution, add 16.6 mL (0.12 mol) of triethylamine. Subsequently, add 24.01 g (0.11 mol) of di-tert-butyl dicarbonate portion-wise over 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with 100 mL of saturated aqueous sodium bicarbonate solution.

-

Wash the organic layer with 100 mL of brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Isolation:

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via Boc protection of 5-methylpyrazin-2-amine is a robust and high-yielding reaction. The provided protocol, based on established chemical principles, offers a reliable method for obtaining this valuable intermediate for applications in drug discovery and development. The use of readily available and relatively inexpensive reagents makes this pathway amenable to large-scale synthesis.

References

An In-depth Technical Guide on the Spectroscopic Data for tert-Butyl (5-methylpyrazin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-butyl (5-methylpyrazin-2-yl)carbamate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its structural components and comparison with closely related molecules. Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided to facilitate further research and characterization.

Chemical Structure and Properties

This compound is a carbamate derivative of 2-amino-5-methylpyrazine. The introduction of the tert-butoxycarbonyl (Boc) protecting group is a common strategy in organic synthesis, particularly in the development of pharmaceutical intermediates.

Molecular Formula: C₁₀H₁₅N₃O₂

Molecular Weight: 209.25 g/mol

IUPAC Name: tert-butyl N-(5-methylpyrazin-2-yl)carbamate

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the tert-butyl carbamate moiety and the 5-methylpyrazine ring system.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Singlet | 1H | Pyrazine H-3 |

| ~8.0 - 8.2 | Singlet | 1H | Pyrazine H-6 |

| ~7.0 - 7.5 | Broad Singlet | 1H | N-H (carbamate) |

| ~2.5 | Singlet | 3H | -CH₃ (on pyrazine) |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ (tert-butyl) |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 - 154 | C=O (carbamate) |

| ~148 - 150 | Pyrazine C-2 |

| ~145 - 147 | Pyrazine C-5 |

| ~138 - 140 | Pyrazine C-3 |

| ~135 - 137 | Pyrazine C-6 |

| ~80 - 82 | -C(CH₃)₃ (tert-butyl quaternary) |

| ~28 | -C(CH₃)₃ (tert-butyl methyls) |

| ~21 | -CH₃ (on pyrazine) |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3350 - 3450 | Medium | N-H Stretch | Carbamate |

| ~2970 - 2850 | Medium-Strong | C-H Stretch (aliphatic) | Methyl and tert-butyl groups |

| ~1720 - 1740 | Strong | C=O Stretch | Carbamate |

| ~1580 - 1600 | Medium | C=N Stretch | Pyrazine ring |

| ~1520 - 1540 | Medium | N-H Bend | Carbamate |

| ~1250 and ~1160 | Strong | C-O Stretch | Carbamate |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 209 | Moderate | [M]⁺ (Molecular Ion) |

| 153 | Moderate | [M - C₄H₈]⁺ |

| 136 | Strong | [M - C₄H₉O]⁺ |

| 109 | Moderate | [M - C₅H₈O₂]⁺ (protonated 2-amino-5-methylpyrazine) |

| 57 | Very Strong | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

3.1. Synthesis of this compound

This protocol is adapted from a known industrial preparation method.

Materials:

-

5-methyl-2-pyrazinecarboxylic acid

-

Toluene

-

Triethylamine

-

tert-Butanol

-

Diphenylphosphoryl azide (DPPA)

-

Ethyl acetate

-

Sodium carbonate solution

-

Brine

Procedure:

-

Dissolve 5-methyl-2-pyrazinecarboxylic acid (1.0 eq) in dry toluene.

-

Add triethylamine (1.2 eq) and tert-butanol (2.0 eq) to the solution and stir.

-

Heat the mixture to 90-95 °C.

-

Add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise, maintaining the reaction temperature.

-

Stir the reaction mixture at 90-95 °C for 1.5-2 hours.

-

Cool the reaction to room temperature and add ethyl acetate.

-

Wash the organic phase with sodium carbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

3.2. Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to apply Fourier transform, phase correction, and baseline correction.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.

-

Alternatively, dissolve the sample in a suitable solvent like chloroform and cast a thin film on a salt plate.

-

Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after dissolving in a volatile solvent for liquid injection.

-

Obtain the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to support the proposed structure.

Visualizations

Caption: Chemical structure of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Correlation of structural fragments to key spectroscopic signals.

In-Depth Technical Guide: ¹H NMR Spectrum of tert-Butyl (5-methylpyrazin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (5-methylpyrazin-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the experimentally observed chemical shifts, provides a detailed experimental protocol for spectral acquisition, and includes a structural visualization to aid in the interpretation of the spectral data.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The data, acquired in CDCl₃, is summarized in the table below for clarity and comparative analysis.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Pyrazine H (position 3) | 9.15 | Singlet (s) | 1H |

| Pyrazine H (position 6) | 8.70 | Singlet (s) | 1H |

| NH (carbamate) | 7.41 | Broad Singlet (brs) | 1H |

| Methyl H (on pyrazine) | 2.51 | Singlet (s) | 3H |

| tert-Butyl H | 1.55 | Singlet (s) | 9H |

Structural Representation and Proton Assignment

The following diagram illustrates the chemical structure of this compound, with key proton groups labeled to correspond with the ¹H NMR data.

Caption: Structure of this compound with ¹H NMR assignments.

Experimental Protocol: Synthesis and NMR Acquisition

The following protocol outlines a general procedure for the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum.

Synthesis of this compound:

A common synthetic route involves the reaction of 5-methylpyrazine-2-carboxylic acid with a suitable azide-forming reagent in the presence of tert-butanol.

-

To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 5-methylpyrazine-2-carboxylic acid (1.0 equivalent).

-

Add tert-butanol (approximately 3.5 volumes) and a non-nucleophilic base such as diisopropylethylamine (1.5 equivalents).

-

Heat the mixture to approximately 82°C under a nitrogen atmosphere.

-

Slowly add diphenylphosphoryl azide (1.0 equivalent) over a period of 5-14 hours, maintaining the reaction temperature.

-

Upon completion, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the desired product.

¹H NMR Spectrum Acquisition:

The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer.

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum at room temperature.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Integrate all signals and reference the chemical shifts to the internal standard.

This comprehensive guide provides the necessary spectral data and procedural information for researchers working with this compound, facilitating its identification, characterization, and use in further synthetic applications.

An In-depth Technical Guide to the 13C NMR of N-Boc-2-amino-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of N-Boc-2-amino-5-methylpyrazine. Due to the limited availability of direct experimental data in publicly accessible literature, this guide presents a predicted ¹³C NMR data set based on the established chemical shifts of its structural components: the 2-amino-5-methylpyrazine core and the N-tert-butyloxycarbonyl (N-Boc) protecting group. This document outlines the expected chemical shifts, provides a detailed experimental protocol for data acquisition, and includes a structural diagram for clear correlation of the data.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for N-Boc-2-amino-5-methylpyrazine are summarized in Table 1. These predictions are derived from typical values for the N-Boc group and known shifts for substituted pyrazine rings.[1][2][3] The numbering of the carbon atoms corresponds to the structure shown in Figure 1.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~155 | Attached to the nitrogen of the Boc group, expected to be significantly deshielded. |

| C3 | ~138 | Aromatic CH. |

| C5 | ~148 | Attached to the methyl group. |

| C6 | ~135 | Aromatic CH. |

| C7 (CH₃) | ~21 | Methyl group on the pyrazine ring. |

| C=O (Boc) | ~153 | Carbonyl carbon of the carbamate.[1] |

| C(CH₃)₃ (Boc) | ~80 | Quaternary carbon of the tert-butyl group.[1] |

| C(CH₃)₃ (Boc) | ~28 | Methyl carbons of the tert-butyl group.[1] |

Table 1: Predicted ¹³C NMR Chemical Shifts for N-Boc-2-amino-5-methylpyrazine.

Molecular Structure and Carbon Numbering

The structure of N-Boc-2-amino-5-methylpyrazine with the IUPAC numbering for the carbon atoms is presented below. This diagram is essential for assigning the signals in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.

References

Navigating the Solubility of tert-Butyl (5-methylpyrazin-2-yl)carbamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of tert-Butyl (5-methylpyrazin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to a notable scarcity of publicly available quantitative solubility data for this specific compound, this document synthesizes the available qualitative information and presents a single, context-limited quantitative data point. Furthermore, it outlines a comprehensive, standardized experimental protocol for determining solubility in various organic solvents and provides a clear visual workflow to guide researchers in their laboratory practices. This guide is intended to be a foundational resource for scientists and professionals working with this compound, enabling a more informed approach to its handling, formulation, and application in drug development.

Quantitative and Qualitative Solubility Data

A thorough review of scientific literature and chemical databases reveals limited quantitative solubility data for this compound. However, a single data point has been identified, alongside qualitative indicators of solubility from related synthetic procedures.

Quantitative Solubility

One commercial source reports a solubility value, though the specific organic solvent used for this determination is not specified. This information should be used with caution and primarily as a preliminary indicator.

| Solubility | Molar Concentration | Solvent |

| 0.211 mg/mL | 0.00101 mol/L | Not Specified |

Qualitative Solubility Profile

The use of certain organic solvents in the synthesis and purification of this compound and structurally similar compounds provides qualitative evidence of its solubility. This information is valuable for solvent selection in experimental work.

| Solvent | Solubility Indication | Rationale/Source |

| Dichloromethane (DCM) | Likely Soluble | Used as a solvent in the synthesis of similar carbamate compounds. |

| Tetrahydrofuran (THF) | Likely Soluble | Employed as a solvent in synthetic routes for related molecules. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Boc-protected piperazines and pyrazines are often soluble in DMSO. |

| Methanol | Likely Soluble | Frequently used as a solvent for related Boc-protected compounds. |

Experimental Protocol for Solubility Determination

The following is a standardized, gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.

Objective: To accurately determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Dichloromethane, THF, DMSO, Methanol)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation. The shaking ensures continuous mixing.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered supernatant into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish with the filtered solution into a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Determine the solubility by dividing the mass of the dissolved solid by the volume of the filtered supernatant. The result is typically expressed in mg/mL or g/L.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Safeguarding the Integrity of a Key Pharmaceutical Intermediate: A Technical Guide to the Stability and Storage of tert-Butyl (5-methylpyrazin-2-yl)carbamate

For Immediate Release

This technical guide provides a comprehensive overview of the best practices for the stability and storage of tert-Butyl (5-methylpyrazin-2-yl)carbamate, a crucial intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term integrity and reliability of this compound in their studies.

While specific quantitative stability data for this compound is not extensively available in published literature, this guide synthesizes established knowledge of carbamate chemistry and general recommendations for similar heterocyclic compounds to provide a robust framework for its handling and storage.

Summary of Recommended Storage and Handling Conditions

To maintain the quality and prevent degradation of this compound, the following conditions and practices are recommended. These are summarized from safety data sheets and product information for the compound and structurally related molecules.

| Parameter | Recommendation | Rationale | Source Analogs |

| Temperature | Store in a cool place; some sources specify below 25°C. Refrigeration is also a common recommendation for long-term storage of similar compounds. | To minimize the rate of potential thermal degradation. | tert-Butyl (5-oxo-4,5-dihydropyrazin-2-yl)carbamate, tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate |

| Humidity | Store in a dry environment. Keep container tightly closed. Some related compounds are noted to be moisture-sensitive. | The carbamate linkage can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which can be facilitated by moisture. | tert-Butyl carbazate |

| Light | Protect from light. | To prevent potential photolytic degradation. | tert-Butyl (5-oxo-4,5-dihydropyrazin-2-yl)carbamate |

| Atmosphere | Store in a well-ventilated place. | To prevent the accumulation of any potential vapors and to ensure a stable atmospheric environment. | General Safety Data Sheets |

| Container | Use a tightly-closed or sealed container. | To protect from moisture and atmospheric contaminants. | General Safety Data Sheets |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols. Use personal protective equipment (gloves, eye protection). | To ensure personnel safety and prevent contamination of the compound. | General Safety Data Sheets |

Factors Influencing Stability

The stability of this compound is primarily influenced by environmental factors that can promote chemical degradation. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under certain conditions.

Navigating the Safety Profile of tert-Butyl (5-methylpyrazin-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

tert-Butyl (5-methylpyrazin-2-yl)carbamate is a chemical intermediate of interest in medicinal chemistry and drug development, often utilized in the synthesis of more complex molecules. As with any novel or sparsely documented chemical, a thorough understanding of its potential safety and hazard profile is critical for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a summary of the likely hazards, handling procedures, and emergency responses associated with this compound, based on data extrapolated from structurally related chemicals.

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not available, an analysis of related compounds suggests the potential for the following hazards.

GHS Classification (Inferred)

The following table summarizes a potential GHS classification based on data from analogous compounds.

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 |

Hazard and Precautionary Statements (Inferred)

Based on the inferred GHS classification, the following H- and P-phrases are likely to be relevant.

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Profile (Inferred)

Quantitative toxicological data such as LD50 or LC50 values are not available for this compound. Based on related compounds, it is prudent to assume moderate oral toxicity. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Acute Effects:

-

Oral: Harmful if swallowed, may cause gastrointestinal irritation.[1]

-

Inhalation: May cause respiratory tract irritation.

-

Skin: May cause skin irritation.

-

Eyes: May cause serious eye irritation.

Chronic Effects: The chronic toxicological properties have not been fully investigated.[1] Long-term exposure may lead to unforeseen health effects.

Experimental Protocols for Safe Handling

Given the lack of specific data, a conservative approach to handling is essential. The following protocols are recommended.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in good working order.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or in case of potential for splashing, additional protective clothing may be necessary.

Handling Procedures

-

Avoid the formation of dust and aerosols.

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed when not in use.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Do not allow it to enter drains or the environment.

Logical Workflow for Hazard Assessment and Response

The following diagram illustrates a logical workflow for assessing and responding to the potential hazards of this compound, based on the inferred GHS classifications.

Caption: Hazard Assessment and Response Workflow.

References

The Biological Frontier: A Technical Guide to Pyrazine Carbamate Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a nitrogen-containing six-membered aromatic ring, is a cornerstone in medicinal chemistry, featured in numerous natural products and FDA-approved drugs.[1][2][3] When combined with a carbamate moiety, this structural motif gives rise to a class of compounds with significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the biological activities of pyrazine carbamate and closely related pyrazine carboxamide derivatives, with a focus on their role as kinase inhibitors. It includes quantitative biological data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms to support ongoing research and development efforts.

Anticancer Activity: Targeting Kinase Signaling Pathways

Pyrazine derivatives have emerged as potent anticancer agents, largely due to their ability to inhibit protein kinases that are critical for cancer cell proliferation and survival.[2][4] A significant body of research has focused on pyrazine carboxamides, structural analogs of carbamates, as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in various cancers.[5][6][7]

Inhibition of Fibroblast Growth Factor Receptor (FGFR)

Aberrant FGFR signaling is a key oncogenic driver in numerous malignancies.[5] Several 3-amino-pyrazine-2-carboxamide derivatives have been synthesized and identified as potent pan-FGFR inhibitors.[5][6] These compounds effectively block the activation of FGFR and its downstream signaling pathways at submicromolar concentrations.[5]

Quantitative Bioactivity Data: FGFR Inhibition

The following table summarizes the in vitro inhibitory activity of selected 3-amino-pyrazine-2-carboxamide derivatives against FGFR isoforms.

| Compound ID | Target | IC₅₀ (nM) | % Inhibition @ 1µM | Reference |

| 18g | FGFR1 | - | 81.03% | [5] |

| FGFR2 | 380 | 91.56% | [5] | |

| FGFR3 | - | 88.37% | [5] | |

| FGFR4 | - | 94.21% | [5] | |

| 18h | FGFR2 | - | 95.24% | [5] |

| 18i | FGFR2 | 150 | - | [5] |

FGFR Signaling Pathway and Point of Inhibition

The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate cell proliferation, survival, and angiogenesis. Pyrazine carboxamide derivatives act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing its phosphorylation, thereby blocking the entire downstream cascade.[5][8]

Caption: Inhibition of the FGFR signaling cascade by pyrazine carboxamide derivatives.

Antiproliferative Activity in Cancer Cell Lines

The inhibitory effect of these compounds on FGFR signaling translates to potent antiproliferative activity against cancer cell lines with known FGFR alterations.

Quantitative Bioactivity Data: Cell-Based Antiproliferative Activity

| Compound ID | Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (µM) | Reference |

| 18i | NCI-H520 | Lung Carcinoma | - | 26.69 | [5] |

| SNU-16 | Gastric Carcinoma | FGFR2 Amplification | 1.88 | [5] | |

| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 3.02 | [5] | |

| SW-780 | Bladder Carcinoma | FGFR3 Mutation | 2.34 | [5] | |

| MDA-MB-453 | Breast Carcinoma | FGFR4 Amplification | 12.58 | [5] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key in vitro assays used to characterize pyrazine carbamate and carboxamide derivatives.

Synthesis of Pyrazine Carboxamide Derivatives

A general synthetic route to produce 3-amino-pyrazine-2-carboxamide derivatives involves a multi-step process, often culminating in a Suzuki coupling to introduce diverse aryl or heteroaryl moieties.

Caption: Workflow for the synthesis of pyrazine carboxamide derivatives.

Example Protocol: Amide Condensation [5]

-

To a solution of the pyrazine carboxylic acid (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired aniline (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the amide intermediate.

In Vitro FGFR Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against FGFR kinases. The ADP-Glo™ Kinase Assay is a common method.

Protocol Overview: [9][10][11][12]

-

Reagent Preparation:

-

Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 2 mM MnCl₂; 50 µM DTT).

-

Serially dilute the test compound in DMSO.

-

Prepare a solution of the specific recombinant FGFR enzyme (e.g., FGFR2) in kinase buffer.

-

Prepare a substrate/ATP mixture (e.g., Poly(E,Y)4:1 substrate and ATP) in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).

-

Add 2 µl of the enzyme solution to each well.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60-120 minutes.

-

-

Signal Detection (ADP-Glo™):

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Record the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Protocol Overview:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound (typically in triplicate). Include a vehicle-only control.

-

Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

-

Conclusion and Future Directions

Pyrazine carbamate and carboxamide derivatives represent a promising class of compounds with significant biological activity, particularly as anticancer agents. Their efficacy as potent inhibitors of key kinase signaling pathways, such as the FGFR cascade, has been well-documented. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore this chemical space further.

Future research should focus on optimizing the selectivity of these inhibitors to minimize off-target effects and enhance their therapeutic window. Structure-activity relationship (SAR) studies will continue to be crucial in designing next-generation compounds with improved potency and pharmacokinetic properties.[13] The exploration of novel pyrazine-based scaffolds and the investigation of their efficacy against a broader range of kinase targets will undoubtedly open new avenues in the ongoing fight against cancer and other diseases.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, is a pivotal structural motif in the landscape of medicinal chemistry.[1] Its derivatives have garnered immense attention from the scientific community due to their extensive spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and antiviral properties, positioning the pyrazine scaffold as a "privileged structure" in drug discovery.[1][2] This technical guide provides a comprehensive overview of the role of pyrazine scaffolds, detailing their synthesis, multifaceted biological activities, and mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development.

The unique physicochemical properties of the pyrazine ring, including its ability to act as a hydrogen bond acceptor and its electron-deficient nature, contribute to its favorable interactions with various biological targets.[3][4] This has led to the successful development of several FDA-approved drugs containing the pyrazine core, underscoring its therapeutic significance.[4][5] This guide will delve into the quantitative data supporting the efficacy of pyrazine derivatives, provide detailed experimental protocols for their evaluation, and visualize key signaling pathways and experimental workflows to facilitate a deeper understanding of their function.

Biological Activities of Pyrazine Derivatives

Pyrazine-containing compounds exhibit a remarkable diversity of pharmacological effects, making them a fertile ground for the discovery of novel therapeutic agents.[6][7]

Anticancer Activity

Pyrazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[2][8] Their mechanisms of action are often multifaceted, frequently involving the inhibition of critical signaling pathways that are dysregulated in cancer.[1][9]

A primary mode of action for many pyrazine-based anticancer agents is the inhibition of protein kinases.[9][10] These enzymes are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[10] Pyrazine derivatives have been shown to target a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Janus kinases (JAKs), thereby impeding tumor angiogenesis, metastasis, and proliferation.[9]

The anticancer efficacy of pyrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazine Hybrid | Compound 46 | MCF-7 | 9.1 | [1] |

| Chalcone-Pyrazine Hybrid | Compound 46 | BPH-1 | 10.4 | [1] |

| Chalcone-Pyrazine Hybrid | Compound 48 | BEL-7402 | 10.74 | [1] |

| Cinnamic acid-Pyrazine Hybrid | Derivative 34 | A549 | 7.833 | [1] |

| Cinnamic acid-Pyrazine Hybrid | Derivative 34 | BEL-7402 | 9.400 | [1] |

| Piperlongumine Analog | Analog with pyrazine ring | HCT116 | 3.19–8.90 | [1] |

| Polyphenols-Pyrazine Hybrid | Resveratrol analog with pyrazine | MCF-7 | 70.9 | [1] |

| Pyrazolo[3,4-b]pyrazine | Compound 25j | MCF-7 | 2.91 | [11] |

| Pyrazolo[3,4-b]pyrazine | Compound 25h | MCF-7 | 3.66 | [11] |

| Pyrazoline Derivative | Compound b17 | HepG-2 | 3.57 | [7] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[12] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[12]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value of the compound.

Antimicrobial Activity

Pyrazine derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][14]

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Pyrazine Carboxamide | Compound 5d | XDR S. Typhi | 6.25 | [14] |

| Pyrazine Carboxamide | Compound 5c | XDR S. Typhi | 12.5 | [14] |

| Pyrazine Carboxamide | Compound 5b | XDR S. Typhi | 25 | [14] |

| Triazolo[4,3-a]pyrazine | Compound 2e | E. coli | 16 | [6] |

| Triazolo[4,3-a]pyrazine | Compound 1f | S. aureus | 32 | [6] |

| Pyrazine-2-carboxylic acid derivative | Compound P4 | C. albicans | 3.125 | [5] |

| Pyrazine-2-carboxylic acid derivative | Compound P10 | C. albicans | 3.125 | [5] |

| Pyrazine-2-carboxylic acid derivative | Compound P2 | S. aureus | 6.25 | [5] |

| Pyrazine-2-carboxylic acid derivative | Compound P4 | S. aureus | 6.25 | [5] |

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing its effect on the growth of a microorganism in a liquid nutrient broth.

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).[15]

-

Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.[15]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Anti-inflammatory Activity

Several pyrazine derivatives have demonstrated potent anti-inflammatory properties.[1][16] Their mechanisms often involve the inhibition of key inflammatory mediators and pathways. For instance, some pyrazine-containing hybrids have been shown to inhibit cyclooxygenase-2 (COX-2) and modulate the NF-κB pathway.[16]

| Compound Class | Derivative Example | Assay | IC50 (µM) | Reference |

| Pyrazolo[1,5-a]quinazoline | Compound 13i | NF-κB inhibition | < 50 | [12] |

| Pyrazolo[1,5-a]quinazoline | Compound 16 | NF-κB inhibition | < 50 | [12] |

| Pyrazolo[3,4-b]pyrazine | Compound 15 | Carrageenan-induced paw edema | - (44.44% inhibition) | [11] |

| Paeonol derivative | Compound 37 | NO production inhibition | - (56.32% inhibition at 20 µM) | [1] |

Principle: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages produce nitric oxide (NO), a key inflammatory mediator. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production, which is measured using the Griess reagent.[17]

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the pyrazine derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: Construct a standard curve using sodium nitrite to quantify the NO concentration. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the compound.

Key Signaling Pathways Targeted by Pyrazine Derivatives

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several pyrazine derivatives act as inhibitors of VEGFR-2 kinase activity.

c-Met Signaling Pathway